4-Bromo-1H-benzo[f]indazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H7BrN2 |
|---|---|
Molecular Weight |
247.09 g/mol |
IUPAC Name |
4-bromo-1H-benzo[f]indazole |
InChI |
InChI=1S/C11H7BrN2/c12-11-8-4-2-1-3-7(8)5-10-9(11)6-13-14-10/h1-6H,(H,13,14) |
InChI Key |
XCMVSGKERPNRLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C(=C2Br)C=NN3 |
Origin of Product |
United States |
Functionalization at the Carbon Framework E.g., C3, C7
Beyond the bromo and nitrogen positions, other carbon atoms on the indazole framework can also be functionalized.
C3 Position: The C3 position of indazole can be halogenated (e.g., iodinated) and subsequently used in cross-coupling reactions like the Suzuki-Miyaura coupling to introduce aryl or heteroaryl groups. mdpi.comchim.it
C7 Position: For 4-substituted indazoles, direct and regioselective bromination at the C7 position has been achieved using N-bromosuccinimide. nih.gov The resulting 7-bromo-indazole can then undergo Suzuki-Miyaura coupling with various boronic acids to yield C7-arylated products. nih.gov
Mechanistic Investigations and Reaction Chemistry Involving 4 Bromo 1h Benzo F Indazole
Elucidation of Reaction Mechanisms in Synthesis and Derivatization
The synthesis of the benzo[f]indazole core often involves cyclization reactions. One established method is the 1,3-dipolar cycloaddition of diazomethanes to 1,4-quinones. nih.gov Another key approach involves the reaction of a substituted naphthoquinone, such as 2-acetyl-6-(4-methylpent-3-enyl)-1,4-naphthoquinone, with hydrazine (B178648) or its derivatives. nih.gov The initial step in this pathway can be either the condensation between the acetyl group and hydrazine to form a hydrazone intermediate or the conjugate addition of hydrazine to the naphthoquinone ring. nih.gov
A common method for synthesizing the broader 1H-indazole class involves the silver(I)-mediated intramolecular oxidative C-H amination. Preliminary mechanistic studies of this transformation suggest that the reaction proceeds through a Single Electron Transfer (SET) mechanism mediated by the Ag(I) oxidant. acs.orgnih.govacs.org
Derivatization of the indazole core is dominated by alkylation and cross-coupling reactions. Direct alkylation of NH-indazoles typically yields a mixture of N1 and N2 substituted products, as the indazole nucleus acts as a nucleophile. researchgate.netbeilstein-journals.orgbeilstein-journals.org The regioselectivity of this process is highly sensitive to reaction conditions. Density Functional Theory (DFT) calculations and experimental work on the related methyl 5-bromo-1H-indazole-3-carboxylate have elucidated mechanisms that afford high regioselectivity. For N1-alkylation, a proposed mechanism involves the coordination of a cation (from the base used, such as Cs₂CO₃) between the N2-nitrogen and an electron-withdrawing group at the C3-position, which directs the incoming electrophile to the N1 position. beilstein-journals.org
Furthermore, direct and regioselective C-H functionalization, such as bromination at the C7 position of 4-substituted-1H-indazoles using N-bromosuccinimide, has been achieved. nih.gov This halogenated derivative serves as a versatile precursor for further modifications, most notably through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to introduce aryl groups. nih.gov
Role of Intermediates and Transition States in Chemical Reactions
The chemical transformations of benzo[f]indazoles proceed through various key intermediates and transition states that dictate the final product structure and yield.
Hydrazone Intermediate: In the synthesis from acetyl-naphthoquinones, the formation of a hydrazone is a critical intermediate step leading to the final cyclized indazole ring. nih.gov
Indazolide Anion: During N-alkylation reactions, the deprotonation of the indazole N-H by a base generates an indazolide anion. This anion is the active nucleophile that attacks the alkylating agent. The distribution of negative charge between N1 and N2 in this intermediate is a key factor influencing the regiochemical outcome.
Cation-Coordinated Transition States: For the N1-selective alkylation of indazoles with a C3-ester group, DFT studies have revealed the importance of a transition state stabilized by chelation. When a base like cesium carbonate is used, the cesium cation is thought to form a tight ion pair, coordinating with both the N2-nitrogen and the carbonyl oxygen of the ester. This chelation stabilizes the transition state leading to N1-alkylation, making it the favored pathway. beilstein-journals.org
Radical Intermediates: In syntheses involving silver-mediated C-H amination, the proposed Single Electron Transfer (SET) mechanism implies the formation of radical intermediates during the course of the reaction. acs.org
A patent for the synthesis of the related 4-bromo-5-methyl-1H-indazole details a multi-step process involving a lithium reagent intermediate, formed by reacting 2-bromo-4-fluorotoluene (B74383) with lithium diisopropylamide (LDA), which is then formylated. google.com This highlights the use of organometallic intermediates in constructing the substituted benzene (B151609) portion of the indazole system.
Reactivity Profiles of the Benzo[f]indazole Core
The reactivity of the benzo[f]indazole core is characterized by several key features:
Annular Tautomerism: The indazole ring exhibits annular tautomerism, existing as two primary forms: the 1H-indazole and the 2H-indazole. The 1H-tautomer is generally considered to be thermodynamically more stable. beilstein-journals.orgbeilstein-journals.org This equilibrium is fundamental to its reactivity, particularly in substitution reactions at the nitrogen atoms.
Nucleophilicity of Nitrogen Atoms: The indazole ring is nucleophilic, with both the N1 and N2 nitrogens being potential sites for electrophilic attack, most commonly alkylation or acylation. researchgate.net The regioselectivity of these reactions is not inherent and is heavily influenced by steric and electronic factors of substituents on the indazole ring, as well as external reaction conditions. beilstein-journals.org
Reactivity of the Benzene Ring: The fused benzene rings can undergo electrophilic aromatic substitution. Computational studies and experimental results on 4-sulfonamido-1H-indazoles have shown that bromination occurs regioselectively at the C7 position. nih.gov This indicates that the C7 position is the most activated site for this type of transformation, allowing for predictable functionalization of the carbocyclic portion of the molecule. This C7-bromo derivative is then a key substrate for palladium-catalyzed cross-coupling reactions, demonstrating the utility of this reactivity profile in building more complex molecules. nih.gov
Solvent and Ligand Effects on Reaction Selectivity and Efficiency
The choice of solvent and ligands plays a pivotal role in controlling the outcome of reactions involving the benzo[f]indazole core, influencing both the rate of reaction and the regioselectivity.
In the N-alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, a model for the benzo[f]indazole system, the solvent has a notable impact on the yield of the N1-substituted product. A study demonstrated that while the reaction proceeded in various polar aprotic solvents, the efficiency varied. beilstein-journals.org
Effect of Solvent on N1-Alkylation Yield
In the palladium-catalyzed Suzuki-Miyaura cross-coupling of N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide with arylboronic acids, the catalyst (defined by its ligands) and base are critical. nih.gov An optimization study explored various conditions to maximize the yield of the desired C7-arylated product.
Optimization of Suzuki-Miyaura Reaction Conditions
This optimization demonstrates that ligands such as dppf (1,1'-bis(diphenylphosphino)ferrocene) and SPhos, paired with appropriate bases and solvents, are significantly more effective than older catalyst systems like PdCl₂(PPh₃)₂, drastically improving reaction times and yields. nih.gov
Green Chemistry Considerations in Chemical Transformations
In recent years, there has been a significant push to develop more environmentally benign synthetic routes for indazole derivatives, aligning with the principles of green chemistry. This involves minimizing waste, avoiding hazardous materials, and improving energy efficiency.
One major focus is the reduction or elimination of metal catalysts, particularly those based on palladium or copper, which are costly and can leave toxic residues in the final products. researchgate.net Research efforts are directed towards developing metal-free reactions, such as one-pot syntheses from readily available starting materials under mild conditions. organic-chemistry.org For example, a reported green method for indazole synthesis involves reacting 2-aminophenones with hydroxylamine (B1172632) derivatives in a process that is operationally simple, insensitive to air, and avoids a metal catalyst. organic-chemistry.org
The choice of solvent is another critical consideration. Many traditional syntheses of indazoles employ hazardous organic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and dioxane. researchgate.net Green chemistry principles encourage the replacement of these solvents with safer alternatives or the development of solvent-free reaction conditions.
Furthermore, older synthetic protocols are being re-evaluated for their environmental impact. A patented method for preparing a related bromo-indazole compound was developed specifically to overcome the problems of a previous route that used strong acids (sulfuric and nitric acid) for nitration, a process that generates large amounts of acid waste and poses safety risks upon scale-up. google.com The newer method, while still using reactive reagents, represents a step towards a more controlled and potentially less wasteful process.
Computational and Theoretical Studies on 4 Bromo 1h Benzo F Indazole
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of 4-Bromo-1H-benzo[f]indazole. These calculations provide valuable information on the distribution of electrons within the molecule and its susceptibility to chemical reactions.
The electronic properties are largely dictated by the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity. For indazole derivatives, the HOMO and LUMO distributions typically span across the entire fused ring system. nih.gov The introduction of a bromine atom at the 4-position is expected to influence these energy levels, potentially lowering the LUMO energy and making the molecule more susceptible to nucleophilic attack.
Natural Bond Orbital (NBO) analysis is another technique used to study charge delocalization and hyperconjugative interactions, which contribute to molecular stability. core.ac.uk Furthermore, the Molecular Electrostatic Potential (MEP) surface is calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For bromo-substituted heterocyclic compounds, the region around the bromine atom often exhibits a positive electrostatic potential (a σ-hole), which can lead to halogen bonding interactions. nih.gov Fukui functions and partial atomic charges derived from NBO analysis can further quantify the reactivity of specific atoms within the molecule, supporting the prediction of regioselectivity in reactions like alkylation. nih.govbeilstein-journals.org
Table 1: Predicted Electronic Properties of this compound
| Property | Predicted Value/Characteristic | Method of Prediction |
|---|---|---|
| HOMO Energy | Moderate to high | DFT Calculations |
| LUMO Energy | Low | DFT Calculations nih.gov |
| HOMO-LUMO Gap (ΔE) | Relatively small, indicating reactivity | DFT Calculations nih.gov |
| Electron Density | High on the pyrazole (B372694) ring nitrogen atoms | MEP Analysis |
| Most Electrophilic Site | Carbon atom attached to bromine | Fukui Function Analysis researchgate.net |
Molecular Geometry Optimization and Conformational Analysis
The three-dimensional structure of this compound is determined computationally through geometry optimization. This process seeks the lowest energy conformation of the molecule by calculating forces on the atoms and adjusting their positions until a stable structure is found. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly used for this purpose. nih.gov
For related bromo-indazole compounds, crystal structure analysis has confirmed that the fused pyrazole and benzene (B151609) rings are nearly co-planar. nih.gov It is predicted that the benzo[f]indazole core of this compound would also be largely planar. The bromine atom would lie in this plane, and its presence is expected to cause minor distortions in the local geometry, such as slight increases in adjacent C-C bond lengths and alterations in bond angles compared to the unsubstituted parent molecule. nih.gov Conformational analysis for a rigid fused-ring system like this is straightforward, as there are no significant rotatable bonds that would lead to multiple stable conformers. The primary tautomeric forms, 1H- and 2H-indazole, are a key consideration. DFT calculations consistently show that for the parent indazole, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer, and this preference is expected to hold for its derivatives. nih.govbeilstein-journals.org
Table 2: Predicted Geometrical Parameters for this compound
| Parameter | Predicted Value | Basis of Prediction |
|---|---|---|
| Dihedral Angle (Pyrazole/Benzene rings) | < 3° | Analogy to crystal structures of similar compounds nih.gov |
| C4-Br Bond Length | ~1.90 Å | Standard DFT-calculated values for aryl bromides |
| Planarity | The fused ring system is nearly planar | DFT Geometry Optimization |
Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)
Computational methods are extensively used to predict the spectroscopic signatures of molecules, which aids in the interpretation of experimental data.
NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method is the standard approach for calculating ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net DFT calculations can provide a sound basis for experimental observations. nih.gov For this compound, the chemical shifts would be influenced by the anisotropic effects of the fused aromatic system and the electron-withdrawing nature of the bromine atom. The carbon atom directly bonded to bromine (C4) is expected to show a characteristic downfield shift in the ¹³C NMR spectrum.
IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated using DFT. These theoretical spectra, when scaled appropriately, show good agreement with experimental Fourier-Transform Infrared (FT-IR) and Raman spectra. core.ac.uk The predicted IR spectrum for this compound would exhibit characteristic peaks for N-H stretching, C-H stretching of the aromatic rings, and C=C/C=N ring stretching vibrations.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to predict electronic absorption spectra. nih.govsharif.edu The calculations yield information about excitation energies and oscillator strengths, which correspond to the λ_max and intensity of absorption bands in the UV-Vis spectrum. core.ac.uknih.gov The predicted spectrum for this compound would likely show π→π* transitions characteristic of extended aromatic systems.
Table 3: Predicted Spectroscopic Data for this compound
| Spectrum | Method of Prediction | Predicted Key Features |
|---|---|---|
| ¹H NMR | GIAO-DFT nih.gov | Aromatic protons in the range of 7.0-8.5 ppm; a broad N-H signal. |
| ¹³C NMR | GIAO-DFT researchgate.net | Downfield shift for the C4 carbon attached to bromine. |
| IR | DFT Frequency Analysis | N-H stretch (~3100-3300 cm⁻¹), aromatic C-H stretch (~3000-3100 cm⁻¹), C=C and C=N ring stretches (~1400-1600 cm⁻¹). |
Reaction Mechanism Elucidation via Computational Methods (e.g., DFT, Transition State Theory)
Computational methods are invaluable for exploring reaction mechanisms, providing insights into the energetics of different pathways. DFT calculations can be used to map the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states. nih.gov
For indazoles, a common reaction is N-alkylation, which can lead to a mixture of N1 and N2-substituted products. nih.govbeilstein-journals.org Computational studies on substituted bromo-indazoles have shown that the regioselectivity of these reactions can be predicted by analyzing the transition states for N1 versus N2 attack. nih.gov Factors such as the nature of the electrophile, the base, and the solvent can be modeled to understand their influence on the reaction outcome. Transition State Theory (TST) can then be used with the computed energetics to estimate reaction rates. wikipedia.org For this compound, DFT calculations could predict the relative stability of the N1 and N2 anions formed upon deprotonation and model the transition states for their subsequent reaction with an electrophile, thereby predicting the major product. Similarly, mechanisms for other reactions, such as nucleophilic aromatic substitution of the bromine atom, can be investigated by locating the relevant transition states and intermediates (e.g., Meisenheimer complexes). nih.gov
Molecular Modeling for Ligand-Target Interactions (Theoretical Frameworks)
The indazole scaffold is a common feature in many biologically active compounds, making it a "privileged structure" in medicinal chemistry. jocpr.com Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are used to predict and analyze how molecules like this compound might interact with protein targets. nih.govtandfonline.com
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. derpharmachemica.com A scoring function is used to estimate the binding affinity, providing a rank for potential candidates. For this compound, docking studies could be performed against various kinase or enzyme active sites to generate hypotheses about its potential biological activity. The model would predict key interactions, such as hydrogen bonds between the indazole N-H group and protein residues, or hydrophobic interactions involving the fused aromatic rings. tandfonline.com
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex over time, typically on the nanosecond to microsecond scale. worldscientific.comnih.gov These simulations are used to assess the stability of the binding pose predicted by docking and to gain a deeper understanding of the intermolecular interactions. najah.edunih.gov An MD simulation of a this compound-protein complex would reveal the flexibility of the ligand in the binding site and the stability of its interactions with key amino acid residues. worldscientific.com
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Predictions)
SAR and QSAR studies are theoretical frameworks used to correlate a molecule's chemical structure with its biological activity. nih.govresearchgate.net
SAR: A qualitative analysis of how different functional groups and substituents on a core scaffold affect activity. For benzimidazole (B57391) and indazole derivatives, SAR studies have highlighted that the type and position of substituents significantly influence biological activity. nih.govesisresearch.org For this compound, SAR would predict that the bromine atom at the 4-position, being an electron-withdrawing group, could influence interactions within a target binding site, potentially through halogen bonding. The extended aromatic system of the benzo[f] moiety would likely contribute to hydrophobic and π-stacking interactions. nih.gov
QSAR: This approach develops a mathematical model that quantitatively relates molecular descriptors (e.g., physicochemical, electronic, topological) to biological activity. aboutscience.eu For a series of indazole derivatives, a QSAR model could be built to predict their activity as, for example, enzyme inhibitors. aboutscience.eunih.gov The model might reveal that descriptors like hydrophobicity (logP), molar refractivity, and electronic parameters (like HOMO/LUMO energies) are critical for activity. nih.gov Although a specific QSAR model for this compound is not available, existing models for related compounds could be used to estimate its potential activity based on its calculated descriptor values. aboutscience.eu
Table 4: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
Advanced Analytical and Spectroscopic Characterization Methodologies for the Chemical Compound
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁵N, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H NMR: Proton NMR is essential for identifying the number and type of hydrogen atoms. For 4-Bromo-1H-benzo[f]indazole, the spectrum would display distinct signals for each aromatic proton and the N-H proton. The chemical shifts (δ) would indicate the electronic environment of each proton, with those in deshielded regions appearing at higher ppm values. Coupling constants (J-values) between adjacent protons would reveal their connectivity, helping to assign protons to specific positions on the benzo[f]indazole core. The N-H proton would likely appear as a broad singlet, its chemical shift sensitive to solvent and concentration.
¹³C NMR: Carbon-13 NMR provides information on the carbon skeleton. A proton-decoupled ¹³C NMR spectrum of this compound would show a unique signal for each carbon atom. The chemical shifts would differentiate between carbons bonded to bromine, nitrogen, and hydrogen, as well as the quaternary carbons within the fused ring system. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) would be used to distinguish between CH, CH₂, and CH₃ groups, although only CH and quaternary carbons are present in the aromatic core of this molecule.
¹⁵N NMR: Nitrogen-15 NMR, though less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, offers direct insight into the electronic structure of the nitrogen-containing pyrazole (B372694) ring. The spectrum would show two distinct signals for the two nitrogen atoms in the indazole moiety, providing valuable data on their respective chemical environments and tautomeric form.
2D NMR: Two-dimensional NMR experiments are crucial for unambiguously assigning the complex ¹H and ¹³C spectra.
COSY (Correlation Spectroscopy): Establishes correlations between coupled protons, mapping out the proton-proton connectivity network across the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached.
HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over two to three bonds, which is critical for assigning quaternary carbons and piecing together the entire molecular framework.
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which can help to confirm the regiochemistry and conformation of the molecule.
A hypothetical table of expected NMR data is presented below.
| Technique | Expected Observations for this compound |
| ¹H NMR | Multiple distinct signals in the aromatic region (approx. 7.0-9.0 ppm). A broad singlet for the N-H proton. J-coupling patterns revealing ortho, meta, and para relationships between protons. |
| ¹³C NMR | Unique signals for each of the 11 carbon atoms in the aromatic skeleton. Chemical shifts influenced by the bromine and nitrogen atoms. |
| ¹⁵N NMR | Two signals corresponding to the two nitrogen atoms of the pyrazole ring, indicating their different electronic environments. |
| 2D NMR | COSY cross-peaks confirming H-H couplings. HSQC cross-peaks linking protons to their directly bonded carbons. HMBC cross-peaks establishing long-range C-H connectivity, crucial for assigning quaternary carbons and the bromo-substituted carbon. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.
For this compound (C₁₁H₇BrN₂), high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight with high precision. The presence of bromine is readily identifiable due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by 2 m/z units.
Electron Ionization (EI) is a common technique that causes the molecule to fragment in a reproducible manner. The fragmentation pattern serves as a "fingerprint" and can help confirm the structure.
Expected Fragmentation Pattern:
Molecular Ion Peak ([M]⁺): The heaviest ion, corresponding to the intact molecule (C₁₁H₇BrN₂⁺). A doublet of peaks will be observed due to the bromine isotopes.
Loss of Br: A significant fragment resulting from the cleavage of the C-Br bond.
Loss of N₂ or HCN: Fragmentation of the pyrazole ring can lead to the loss of stable neutral molecules like nitrogen gas or hydrogen cyanide.
Formation of Benzocyclic Fragments: Cleavage can lead to stable aromatic fragments derived from the naphthalene (B1677914) part of the molecule.
| Ion | Description | Significance |
| [C₁₁H₇BrN₂]⁺ | Molecular Ion | Confirms molecular formula and shows characteristic Br isotope pattern. |
| [C₁₁H₇N₂]⁺ | Loss of Bromine radical | Indicates the presence and location of the bromine substituent. |
| [C₁₀H₆Br]⁺ | Loss of HCN from the pyrazole ring | Provides evidence for the indazole ring structure. |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, the precise coordinates of each atom in the crystal lattice can be determined.
This technique would provide unambiguous confirmation of the connectivity and regiochemistry, for instance, confirming the bromine atom's position at C4. It would also yield precise bond lengths, bond angles, and torsion angles. Furthermore, X-ray crystallography reveals intermolecular interactions in the solid state, such as hydrogen bonding (e.g., involving the N-H group) and π-π stacking interactions between the aromatic rings of adjacent molecules. This information is invaluable for understanding the compound's physical properties and crystal packing.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups within a molecule.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. For this compound, the IR spectrum would exhibit characteristic absorption bands:
N-H Stretching: A moderate to sharp band typically in the region of 3200-3500 cm⁻¹, characteristic of the N-H group in the pyrazole ring.
Aromatic C-H Stretching: Bands appearing just above 3000 cm⁻¹.
C=C and C=N Stretching: A series of sharp bands in the 1400-1650 cm⁻¹ region, corresponding to the vibrations of the fused aromatic ring system.
C-Br Stretching: A strong band in the lower frequency region (typically 500-650 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light. It often provides better signals for non-polar bonds. The Raman spectrum would complement the IR data, particularly for the C-C and C-Br stretching vibrations of the aromatic backbone.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| N-H stretch | 3200-3500 | Weak or absent |
| Aromatic C-H stretch | >3000 | Strong |
| C=C/C=N ring stretch | 1400-1650 | Strong |
| C-Br stretch | 500-650 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from the ground state to higher energy excited states. The spectrum is a plot of absorbance versus wavelength and is characteristic of the compound's conjugated π-electron system.
For this compound, the extensive conjugation of the fused aromatic system would result in strong absorption bands in the UV region. The spectrum would likely show multiple bands corresponding to π→π* transitions. The position of the maximum absorbance (λ_max) and the molar absorptivity (ε) are key parameters obtained from this analysis. The solvent used can influence the position of these bands. This data is useful for quantitative analysis and for understanding the electronic properties of the molecule.
Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC-MS)
Chromatographic methods are indispensable for separating components of a mixture and assessing the purity of a compound.
High-Performance Liquid Chromatography (HPLC): HPLC is a premier technique for purity determination of non-volatile organic compounds. A solution of this compound would be injected into a column packed with a stationary phase (e.g., C18 silica). A mobile phase (a mixture of solvents like acetonitrile (B52724) and water) is pumped through the column. The compound's retention time, the time it takes to travel through the column, is a characteristic property under specific conditions (flow rate, mobile phase composition, temperature). A pure sample should ideally show a single, sharp peak. HPLC coupled with a UV detector (HPLC-UV) is commonly used, where the detector response is proportional to the concentration, allowing for quantification of purity (e.g., >99%).
Gas Chromatography-Mass Spectrometry (GC-MS): For compounds with sufficient volatility and thermal stability, GC-MS is a powerful combination for separation and identification. The sample is vaporized and passed through a long capillary column, separating components based on their boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer for detection and identification. GC-MS would provide both the retention time (from GC) and a mass spectrum (from MS) for this compound, simultaneously confirming its purity and identity. researchgate.netnih.gov The choice between HPLC and GC depends on the compound's volatility and stability at elevated temperatures. nih.govnih.gov
| Technique | Purpose | Key Data Obtained |
| HPLC | Purity Assessment & Quantification | Retention Time, Peak Area (% Purity) |
| GC-MS | Purity Assessment & Identification | Retention Time, Mass Spectrum of the analyte |
Applications of 4 Bromo 1h Benzo F Indazole in Chemical Research
Utilization as a Versatile Synthetic Intermediate and Building Block
The primary role of 4-Bromo-1H-benzo[f]indazole in chemical research is as a versatile synthetic intermediate. The presence of a bromine atom on the aromatic core is a key handle for a multitude of synthetic transformations, allowing for the construction of more complex molecular architectures.
The indazole nucleus is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds. nih.govresearchgate.net The ability to functionalize this core is paramount for developing new therapeutic agents. Bromo-substituted heterocycles, like this compound, are stable, readily available precursors for a variety of coupling reactions.
The most significant application for this type of building block is in palladium-catalyzed cross-coupling reactions. These reactions form new carbon-carbon or carbon-heteroatom bonds, a cornerstone of modern organic synthesis. Based on extensive research on related bromo-indazoles, this compound is an ideal substrate for reactions such as:
Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids to introduce new aromatic or heteroaromatic substituents. This is a widely used method for creating biaryl structures, which are common in drug candidates. semanticscholar.orgnih.gov
Heck Coupling: Reaction with alkenes to form substituted benzo[f]indazoles.
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
Buchwald-Hartwig Amination: Reaction with amines to form amin-substituted benzo[f]indazoles.
Stille Coupling: Reaction with organostannanes. ambeed.com
These transformations allow chemists to systematically modify the benzo[f]indazole scaffold, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The fusion of an additional benzene (B151609) ring compared to the simpler indazole system provides a more extended and rigid framework, which can lead to unique binding interactions with biological targets.
Table 1: Potential Cross-Coupling Reactions Utilizing this compound
| Coupling Reaction | Coupling Partner | Resulting Functional Group | Significance |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Aryl/Heteroaryl | Construction of biaryl systems for medicinal chemistry. |
| Heck | Alkene | Substituted Alkene | Introduction of olefinic side chains. |
| Sonogashira | Terminal Alkyne | Alkyne | Access to linear, rigid extensions and further functionalization. |
| Buchwald-Hartwig | Amine | Amine | Formation of key C-N bonds for bioactive molecules. |
| Stille | Organostannane | Various Carbon Groups | Versatile C-C bond formation. |
Development of Chemical Probes and Tools (e.g., fluorescent labels)
A burgeoning area of research has identified the benzo[f]indazole scaffold as a new and promising class of fluorescent dyes. ehu.es A comprehensive study of the photophysical properties of the benzo[f]indazole family revealed their capacity to absorb light and emit a strong blue fluorescence. ehu.esehu.es
This research highlights the potential of these compounds as versatile fluorophores, with possible applications in bioimaging and as light-driven tools. ehu.es Notably, the study suggests that the performance of these new benzo[f]indazole-based dyes can surpass that of coumarins, which are often used as benchmark fluorophores in the same spectral range. The benzo[f]indazole dyes were reported to yield brighter and more durable emissions, even under intense and prolonged light exposure. ehu.es
Given that the core benzo[f]indazole structure possesses these intrinsic fluorescent properties, derivatives such as this compound are key substrates for developing targeted chemical probes. The bromine atom can serve as an attachment point for various functional groups, including:
Bioconjugation linkers: To attach the fluorophore to proteins, antibodies, or other biomolecules.
Targeting moieties: To direct the probe to specific organelles or cell types, such as the mitochondria or lysosomes. nih.gov
Reporter groups: That respond to specific analytes or environmental changes (e.g., pH, ion concentration), potentially enabling "turn-on" fluorescence. mdpi.com
The development of such probes from the benzo[f]indazole scaffold is a promising avenue for creating next-generation tools for high-contrast and photostable imaging in cell biology and diagnostics. researchgate.net
Scaffold in Ligand Design and Discovery (Theoretical Aspects of Chemical Design)
The indazole heterocycle is a cornerstone of modern ligand design and drug discovery, with numerous indazole-containing drugs approved for clinical use. nih.govresearchgate.net The benzo[f]indazole scaffold, as an extended analogue, offers a unique topology for creating new ligands. The theoretical and practical aspects of its use in chemical design are rooted in several key features:
Rigid Polycyclic Core: The fused three-ring system provides a conformationally restricted and planar structure. This rigidity can be advantageous in ligand design as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity.
Hydrogen Bonding Capability: The NH group of the indazole ring can act as both a hydrogen bond donor and acceptor, allowing for crucial interactions with amino acid residues in protein active sites.
π-Stacking Interactions: The extended aromatic surface is ideal for engaging in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.
Site for Vectorial Elaboration: The bromine atom at the 4-position provides a well-defined vector for chemical modification. In computational ligand design, this position can be used to project substituents into specific pockets of a target protein to enhance potency or selectivity. Furthermore, the bromine atom itself can participate in halogen bonding, a specific and directional non-covalent interaction that is increasingly recognized and utilized in rational drug design.
Computational studies on related bromo-indazole derivatives have been used to predict binding affinities and explore interactions with target proteins, such as those involved in cancer. nih.govresearchgate.net These theoretical approaches, including molecular docking and molecular dynamics simulations, are essential for prioritizing compounds for synthesis and testing. The this compound scaffold is thus a highly attractive starting point for such in silico design efforts aimed at developing novel inhibitors for various enzyme classes, including kinases.
Role in Advanced Reaction Methodologies Development
While this compound has not yet been reported as a central component in the development of a new named reaction, it serves as an ideal substrate for testing the scope and limitations of emerging synthetic methods. The development of advanced reaction methodologies often relies on demonstrating their efficacy on a diverse range of substrates, particularly functionalized heterocycles relevant to pharmaceuticals and materials science.
The indazole ring system has been the subject of intense methodological development. nih.gov Recent advances include:
C-H Activation/Functionalization: Direct methods to form new bonds at otherwise unreactive C-H positions are at the forefront of synthetic chemistry. Methodologies developed for the regioselective C-H amination, arylation, or alkylation of the indazole core could be applied to this compound to explore site-selectivity and functional group tolerance. nih.govacs.org
Photoredox Catalysis: Light-mediated reactions offer mild and sustainable alternatives to traditional methods. Bromoarenes are common substrates in photoredox-catalyzed coupling and functionalization reactions.
Novel Coupling Catalysts: The development of new palladium, copper, or nickel catalysts with improved activity or broader substrate scope often involves testing them with challenging heterocyclic substrates. mdpi.com
Therefore, this compound is a valuable tool for synthetic chemists working to expand the boundaries of reaction development. Its successful transformation using a new methodology would demonstrate the robustness and utility of that method for constructing complex, drug-like molecules.
Future Directions and Emerging Research Avenues for 4 Bromo 1h Benzo F Indazole
Exploration of Novel and Sustainable Synthetic Routes
The development of synthetic methodologies for indazole derivatives has been a subject of intense research. nih.gov Future efforts concerning 4-Bromo-1H-benzo[f]indazole will likely prioritize green and efficient synthetic protocols. Traditional methods often rely on multi-step sequences that may involve harsh conditions or costly metal catalysts. researchgate.net
Emerging research is expected to focus on:
C-H Activation/Annulation: Transition-metal-catalyzed sequential C-H activation and annulation strategies are powerful tools for constructing functionalized indazoles in a single step. nih.gov Applying these methods could provide a more atom-economical route to the benzo[f]indazole core.
Metal-Free Synthesis: In line with the principles of green chemistry, developing metal-free synthetic pathways is a significant goal. researchgate.net This could involve thermo-induced isomerization of o-haloaryl N-sulfonylhydrazones or other novel cyclization reactions that avoid transition metals. nih.gov
Photocatalysis: The use of photocatalysts, such as 4CzIPN, has been reported for the arylation of indazoles under metal-free conditions, representing a sustainable approach to forming key bonds. researchgate.net
| Synthetic Strategy | Potential Advantage | Relevant Research Context |
| Rh(III)-Catalyzed C-H Activation | High efficiency, functional group tolerance. | Enables direct construction of complex indazole cores from simpler precursors. nih.gov |
| Copper-Mediated N-N Bond Formation | Use of O₂ as the sole oxidant. | Provides an efficient cyclization method for forming the 1H-indazole ring system. nih.gov |
| Metal-Free Arylation | Avoids costly and toxic metal catalysts. | Aligns with green chemistry principles for sustainable synthesis. researchgate.net |
This table illustrates potential synthetic strategies for this compound based on modern methods developed for related heterocyclic compounds.
Advanced Functionalization Strategies for Complex Architectures
The bromine atom on the this compound ring is a synthetic handle, ideal for post-synthesis modification through cross-coupling reactions. However, future research will move beyond simple couplings to more intricate functionalizations, enabling the creation of highly complex molecular architectures.
Key areas of exploration include:
Late-Stage Functionalization: Developing methods to selectively introduce functional groups at various positions on the benzo[f]indazole core is crucial for creating libraries of compounds for screening. researchgate.net This allows for the rapid generation of analogues with diverse properties.
C-3 Position Functionalization: The C-3 position of the indazole ring is a frequent target for introducing substituents to modulate biological activity. chim.it Research will likely focus on developing regioselective methods for the acylation, amination, and nitration of the 4-bromo-benzo[f]indazole core. chim.it
Multi-Component Reactions: Designing one-pot, multi-component reactions that simultaneously install multiple functional groups will enhance synthetic efficiency and allow for the rapid construction of complex derivatives.
These strategies will be essential for systematically exploring the structure-activity relationships (SAR) of this compound derivatives in various applications.
Integration with Flow Chemistry and Automated Synthesis
Flow chemistry is transforming chemical synthesis from traditional batch processes to continuous manufacturing. nih.gov This technology offers superior control over reaction parameters, enhanced safety, and easier scalability. researchgate.net For the synthesis and derivatization of this compound, integrating flow chemistry and automation presents a significant opportunity.
Future research in this area will likely involve:
Automated Multi-Step Synthesis: The development of automated flow systems can link multiple reaction steps without the need for isolating intermediates. nih.gov This approach could streamline the entire process from starting materials to the final functionalized this compound derivatives.
High-Throughput Screening: Automated platforms can be used for high-throughput synthesis and screening of compound libraries, accelerating the discovery of new molecules with desired properties. researchgate.net
Process Optimization: Flow reactors allow for precise control over temperature, pressure, and reaction time, enabling rapid optimization of reaction conditions to maximize yield and purity. researchgate.netnih.gov Platforms like OpenFlowChem provide flexible and robust automation for laboratory-scale synthesis and self-optimization. rsc.org
The adoption of these technologies will make the production of this compound derivatives more efficient, reproducible, and safer. researchgate.net
| Parameter | Advantage in Flow Chemistry | Impact on Synthesis |
| Heat Transfer | Superior surface-area-to-volume ratio. | Allows for better temperature control and use of highly exothermic or fast reactions safely. nih.gov |
| Mass Transfer | Efficient mixing of reactants. | Increases reaction rates and product purity, reducing byproduct formation. researchgate.net |
| Automation | Robotic handling and in-line analysis. | Enables high-throughput synthesis and rapid optimization of reaction conditions. rsc.org |
This table highlights the key advantages of using flow chemistry for the synthesis of this compound, based on general principles of the technology.
Deeper Mechanistic Understanding Through Advanced Spectroscopic Techniques
A thorough understanding of the structural and electronic properties of this compound is fundamental to predicting its reactivity and designing new applications. While standard analytical techniques are routinely used, advanced spectroscopic methods combined with computational studies will provide deeper insights.
Future research should employ:
Advanced NMR Spectroscopy: Multinuclear NMR techniques can help elucidate the precise structure and tautomeric equilibrium of the indazole core, which is known to exist in 1H and 2H forms. nih.govacs.org
Raman Spectroscopy: FT-Raman spectroscopy can provide detailed information about the vibrational modes of the molecule, offering a spectral fingerprint for characterization. nih.gov
X-ray Crystallography: Obtaining single-crystal X-ray structures of this compound and its derivatives is crucial for unambiguously determining their three-dimensional structure and intermolecular interactions. acs.org
These techniques, when coupled with quantum chemical calculations, can clarify reaction mechanisms and provide a solid foundation for rational molecular design. acs.org
Predictive Modeling for Structure-Reactivity Relationships
Computational chemistry is an increasingly powerful tool in modern chemical research. For this compound, predictive modeling can guide synthetic efforts and accelerate the discovery of new functional molecules.
Emerging research avenues include:
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate molecular properties, model reaction pathways, and predict spectroscopic signatures. acs.org This can help rationalize experimental observations and predict the outcomes of new reactions.
Quantitative Structure-Activity Relationship (QSAR): By building computational models that correlate the structural features of this compound derivatives with their biological activity or material properties, researchers can prioritize the synthesis of the most promising candidates.
Machine Learning: The application of machine learning algorithms to chemical data can help identify complex patterns in structure-reactivity relationships and even propose novel molecular structures with desired characteristics. researchgate.net
These predictive models will save time and resources by focusing experimental work on compounds with the highest probability of success.
Expansion of Applications in Diverse Chemical Research Fields
While indazole derivatives are well-known for their applications in medicinal chemistry, particularly as anticancer and antibacterial agents, the unique structure of this compound opens the door to other research areas. nih.govnih.govnih.gov
Future research should explore its potential in:
Materials Science: The extended aromatic system of the benzo[f]indazole core suggests potential applications in organic electronics. Derivatives could be investigated as organic semiconductors or components of luminescent materials. The development of donor-acceptor type chromophores from indazole scaffolds has already shown promise for creating fluorophores with tunable emissions. researchgate.net
Chemical Biology: The 4-bromo substituent allows for the attachment of fluorescent tags, biotin, or other probes. This would enable the use of this compound derivatives as tools to study biological processes or identify protein targets.
Agrochemicals: Heterocyclic compounds are a cornerstone of modern agrochemicals. Screening this compound derivatives for herbicidal, fungicidal, or insecticidal activity could lead to the discovery of new crop protection agents.
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Halogenation | 65–73 | DMF, 90°C, 12 h | |
| Suzuki-Miyaura Coupling | 55–60 | Pd(PPh₃)₄, THF, 80°C |
Basic: What spectroscopic and analytical techniques are recommended for structural characterization?
Methodological Answer:
- FTIR : Identifies functional groups (e.g., C-Br stretch at ~590 cm⁻¹ and C=N imidazole ring vibrations at ~1610 cm⁻¹) .
- NMR : ¹H NMR resolves aromatic protons (δ 7.3–8.3 ppm for indazole protons) and bromine-induced deshielding effects .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ peak at m/z 221.97 for C₇H₅BrN₂) .
- X-ray Diffraction : Resolves crystal packing and halogen bonding in solid-state structures .
Advanced: How can DFT calculations predict electronic properties and reactivity of this compound derivatives?
Methodological Answer:
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) accurately predicts:
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps correlate with charge-transfer efficiency. For example, a silver(I) complex of a benzoindazole derivative showed a HOMO-LUMO gap of 3.2 eV, indicating moderate reactivity .
- Global Reactivity Descriptors : Electrophilicity index (ω) and chemical potential (μ) quantify electrophilic/nucleophilic behavior .
- Solvent Effects : Polarizable Continuum Models (PCM) simulate solvation energies for reaction feasibility .
Q. Table 2: DFT-Predicted Properties
| Property | Value (eV) | Functional Used | Reference |
|---|---|---|---|
| HOMO-LUMO Gap | 3.2 | B3LYP/6-31G(d) | |
| Electrophilicity Index | 1.8 | B3LYP/6-311++G** |
Advanced: How can researchers resolve contradictions in reported biological activities of indazole derivatives?
Methodological Answer:
Contradictions often arise from variations in assay conditions or substituent effects. Strategies include:
- Meta-Analysis : Compare datasets across studies using standardized metrics (e.g., IC₅₀ values for cytotoxicity) .
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., 4-Bromo vs. 6-Fluoro) to isolate bioactivity trends .
- Dose-Response Validation : Replicate assays under controlled conditions (e.g., pH 7.4, 37°C) to minimize experimental bias .
Basic: What solubility and formulation considerations are critical for in vitro assays?
Methodological Answer:
Q. Table 3: Solubility Data
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | 47.16 |
| Ethanol | 9.43 |
| PBS | 0.47 |
Advanced: What strategies improve regioselectivity in N-alkylation reactions of this compound?
Methodological Answer:
- Steric Control : Bulky alkylating agents (e.g., isobutyraldehyde) favor N1- over N2-alkylation due to steric hindrance .
- Electronic Effects : Electron-withdrawing groups (e.g., Br at C4) deactivate competing reaction sites.
- Catalytic Systems : Phase-transfer catalysts (e.g., TBAB) enhance reaction rates in biphasic systems .
Basic: How can column chromatography optimize purification of this compound?
Methodological Answer:
- Stationary Phase : Use silica gel (60–120 mesh) for baseline separation of brominated byproducts.
- Eluent Gradient : Start with hexane/ethyl acetate (9:1) and gradually increase polarity to 7:3 .
- Rf Monitoring : Target Rf = 0.6–0.7 (TLC, UV detection) .
Advanced: How does bromine substitution at C4 influence reactivity in cross-coupling reactions?
Methodological Answer:
- Electronic Activation : Bromine at C4 enhances electrophilicity, facilitating Suzuki-Miyaura couplings with aryl boronic acids.
- Steric Limitations : Bulky substituents adjacent to Br reduce coupling efficiency (e.g., 7-substituted derivatives show <30% yield) .
- Computational Validation : DFT models predict charge density at C4 to guide catalyst selection (e.g., PdCl₂(dppf) for electron-deficient systems) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
